N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine is a complex organic compound that features a pyrene moiety linked to a biphenyl structure, which is further connected to pyridine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in cellular processes. The compound’s fluorescent properties allow it to be used as a marker in imaging studies, where it can highlight specific cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4′-Di(pyren-1-yl)-1,1′-biphenyl: Similar structure but lacks the pyridine groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains pyridine groups but has a different core structure.
Uniqueness
N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine is unique due to its combination of pyrene, biphenyl, and pyridine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and binding affinities .
Eigenschaften
CAS-Nummer |
816421-89-3 |
---|---|
Molekularformel |
C38H25N3 |
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
N-[4-(4-pyren-1-ylphenyl)phenyl]-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C38H25N3/c1-3-24-39-35(8-1)41(36-9-2-4-25-40-36)32-20-16-27(17-21-32)26-10-12-28(13-11-26)33-22-18-31-15-14-29-6-5-7-30-19-23-34(33)38(31)37(29)30/h1-25H |
InChI-Schlüssel |
WBTDAGTWWHMYPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=CC=CC=N8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.